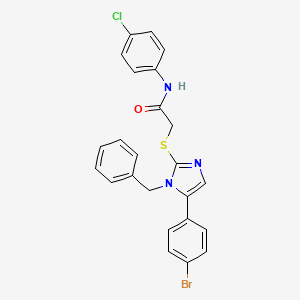

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

This compound belongs to the class of thioacetamide derivatives featuring a 1,2-disubstituted imidazole core. Its structure includes a benzyl group at the N1 position of the imidazole ring, a 4-bromophenyl substituent at the C5 position, and a thioacetamide linker bridging the imidazole to an N-(4-chlorophenyl) group. The compound’s synthesis typically involves coupling a pre-functionalized imidazole-2-thiol with a chloroacetamide derivative under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name |

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrClN3OS/c25-19-8-6-18(7-9-19)22-14-27-24(29(22)15-17-4-2-1-3-5-17)31-16-23(30)28-21-12-10-20(26)11-13-21/h1-14H,15-16H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMYSQKMPCXSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS Number: 1207023-01-5) is a derivative of imidazole and has garnered interest due to its potential biological activities. This article reviews its biological activity, including antitumor, antimicrobial, and enzyme inhibitory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 512.8 g/mol. The presence of functional groups such as bromophenyl and chlorophenyl contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H19BrClN3OS |

| Molecular Weight | 512.8 g/mol |

| CAS Number | 1207023-01-5 |

The biological activity of this compound is largely attributed to its structural features, particularly the imidazole ring and the thioether linkage. These components facilitate interactions with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity.

- Hydrophobic Interactions : The bromophenyl group enhances hydrophobic interactions with cellular membranes or proteins, potentially increasing bioavailability and efficacy.

Antitumor Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antitumor properties. A study reported that compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic effects .

Case Study : In vitro assays demonstrated that the compound inhibited cell proliferation in human cancer cell lines significantly more than standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Its structural attributes allow it to disrupt bacterial cell walls or inhibit essential enzymes.

Research Findings : A comparative study found that similar thiazole and imidazole derivatives exhibited antimicrobial activities comparable to standard antibiotics like norfloxacin .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities, particularly against enzymes involved in glucose metabolism.

α-Glucosidase Inhibition : In silico studies revealed that related compounds displayed significant α-glucosidase inhibitory potential with IC50 values significantly lower than acarbose, a common antidiabetic drug .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Findings from Comparative Analysis

In contrast, the triazinoindole in 26 introduces bulkier, fused-ring systems that may alter solubility and steric hindrance. Pyridine-based analogues like 2 demonstrate that electron-withdrawing groups (e.g., cyano) significantly boost bioactivity, a feature absent in the target compound.

Halogen Substituent Effects :

- Both the target compound and 21 feature bromophenyl groups, which likely enhance lipophilicity and membrane permeability. The additional 4-chlorophenyl in the target compound’s acetamide moiety may contribute to π-stacking or halogen bonding in target interactions .

- Simpler halogenated acetamides (e.g., N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide ) lack the thioether linker but retain crystallinity, suggesting that the thio group in the target compound may introduce conformational flexibility.

Thioacetamide Linker: The thioether bridge in the target compound and 21 is critical for redox activity or metal chelation, unlike the non-sulfur analogues (e.g., 2 uses a thioether but with a pyridine core).

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.